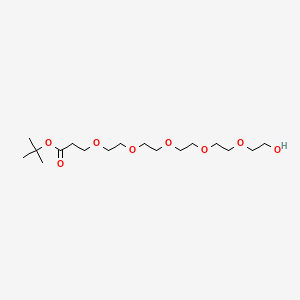
羟基-PEG5-叔丁酯
描述
Hydroxy-PEG5-t-butyl ester, also known as tert-Butyl 1-hydroxy-3,6,9,12,15-pentaoxaoctadecan-18-oate, is a heterobifunctional, PEGylated crosslinker. This compound features a hydroxyl group at one end and a t-butyl-protected carboxylic acid at the other. The hydrophilic polyethylene glycol (PEG) linker facilitates solubility in biological applications .
科学研究应用
Hydroxy-PEG5-t-butyl ester has a wide range of applications in scientific research, including:
Bioconjugation: It is used to link biomolecules, such as proteins and peptides, to other molecules or surfaces
Drug Delivery: The compound is employed in the development of drug delivery systems due to its ability to enhance solubility and stability of therapeutic agents
Chemical Biology: It serves as a building block for the synthesis of small molecules and conjugates used in chemical biology studies
Medicinal Chemistry: Hydroxy-PEG5-t-butyl ester is incorporated into the design of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation
作用机制
Target of Action
Hydroxy-PEG5-t-butyl ester is a heterobifunctional, PEGylated crosslinker . It is primarily used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules . The primary targets of this compound are therefore the molecules it is designed to link or conjugate.
Mode of Action
The compound features a hydroxyl group at one end and a t-butyl-protected carboxylic acid at the other . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxylic acid can be deprotected under acidic conditions . This allows the compound to interact with its targets and create a link or conjugation between them.
Biochemical Pathways
The exact biochemical pathways affected by Hydroxy-PEG5-t-butyl ester depend on the specific molecules it is used to link or conjugate. It is often used in the synthesis of antibody-drug conjugates or proteolysis-targeting chimeras (protac® molecules) for targeted protein degradation . In these cases, the compound would affect the pathways related to the function of the linked molecules.
Pharmacokinetics
The hydrophilic peg linker in the compound facilitates solubility in biological applications , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of Hydroxy-PEG5-t-butyl ester’s action depend on the specific molecules it is used to link or conjugate. For example, when used in the synthesis of antibody-drug conjugates, the result of its action could be the targeted delivery of a drug to a specific cell type .
Action Environment
The action, efficacy, and stability of Hydroxy-PEG5-t-butyl ester can be influenced by various environmental factors. For instance, the t-butyl protected carboxylic acid in the compound can be deprotected under acidic conditions . Therefore, the pH of the environment could potentially influence the compound’s action. Additionally, the compound is typically stored at -20°C , suggesting that temperature could also affect its stability.
生化分析
Biochemical Properties
Hydroxy-PEG5-t-butyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is facilitated by the hydrophilic PEG linker, which increases solubility in biological applications .
Cellular Effects
The effects of Hydroxy-PEG5-t-butyl ester on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Hydroxy-PEG5-t-butyl ester exerts its effects at the molecular level. The t-butyl protected carboxylic acid can be deprotected under acidic conditions . This allows it to interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
Hydroxy-PEG5-t-butyl ester is synthesized through a series of chemical reactions involving the attachment of a hydroxyl group and a t-butyl ester group to a PEG chain. The synthesis typically involves the following steps:
PEGylation: The PEG chain is activated and functionalized with a hydroxyl group.
Esterification: The hydroxyl-functionalized PEG is reacted with tert-butyl chloroformate under basic conditions to form the t-butyl ester
Industrial Production Methods
In industrial settings, the production of Hydroxy-PEG5-t-butyl ester follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high purity and yield. The final product is purified using techniques such as column chromatography and recrystallization .
化学反应分析
Types of Reactions
Hydroxy-PEG5-t-butyl ester undergoes various chemical reactions, including:
Deprotection: The t-butyl ester group can be deprotected under acidic conditions to yield the free carboxylic acid
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for further functionalization
Common Reagents and Conditions
Deprotection: Acidic conditions, such as trifluoroacetic acid, are commonly used to remove the t-butyl protecting group
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution reactions
Major Products Formed
相似化合物的比较
Hydroxy-PEG5-t-butyl ester is unique due to its specific functional groups and PEG chain length. Similar compounds include:
Hydroxy-PEG4-t-butyl ester: This compound has a shorter PEG chain, which may affect its solubility and reactivity
Hydroxy-PEG6-t-butyl ester: This compound has a longer PEG chain, which can enhance solubility but may also impact the steric properties of the molecule
Hydroxy-PEG5-t-butyl ester stands out due to its optimal PEG chain length, balancing solubility and reactivity for various applications .
属性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O8/c1-17(2,3)25-16(19)4-6-20-8-10-22-12-14-24-15-13-23-11-9-21-7-5-18/h18H,4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYKXOAOLAFMRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



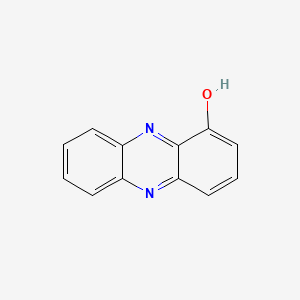

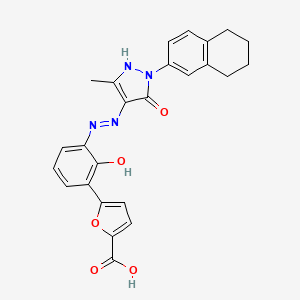
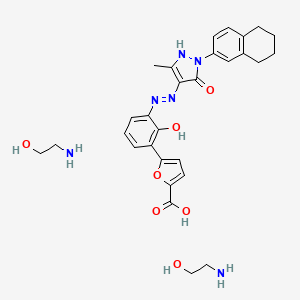
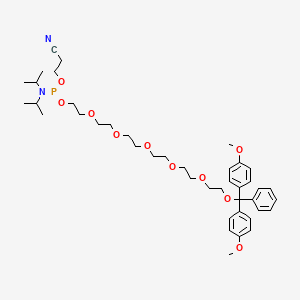
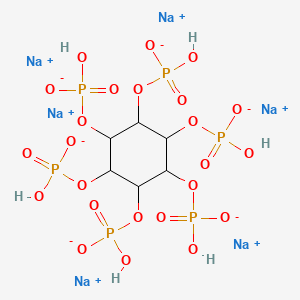
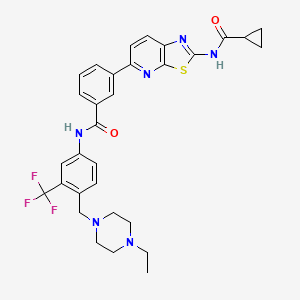

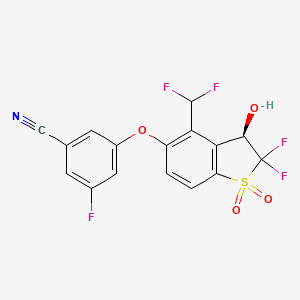
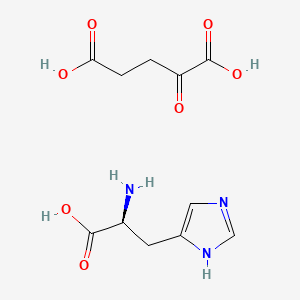
![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B607957.png)
